Structural Core Differentiation: 1,3,4-Thiadiazole-2-amine vs. 1,2,4-Triazole-5-thione
The target compound incorporates a 1,3,4-thiadiazole-2-amine core, whereas its closest formula isomer, Ceefourin 1, contains a 1,2,4-triazole-5-thione core. This difference alters the key hydrogen-bond donor/acceptor pattern: the thiadiazole-2-amine offers a primary amine (–NHCH₃) capable of acting as both a hydrogen-bond donor and acceptor, while the triazole-5-thione presents a thione (C=S) group that favors different intermolecular interactions [1]. In practice, Ceefourin 1 exhibits an IC₅₀ of 2.6 μM for MRP4 with >10-fold selectivity over P-gp, MRP1, and ABCG2, consistent with its triazole-thione pharmacophore . The target compound’s distinct core scaffold is predicted to shift target selectivity away from MRP4 toward other protein classes, as supported by its multi-target HTS profile (see Evidence Item 2).
| Evidence Dimension | Core heterocycle pharmacophore |
|---|---|
| Target Compound Data | 1,3,4-Thiadiazole-2-amine (–NHCH₃); molecular formula C11H10N4S3 |
| Comparator Or Baseline | Ceefourin 1: 1,2,4-Triazole-5-thione (–C=S); same formula C11H10N4S3 |
| Quantified Difference | Ceefourin 1 MRP4 IC₅₀ = 2.6 μM; target compound MRP4 activity not reported; core pharmacophore difference predicts divergent selectivity |
| Conditions | Structural analysis; Ceefourin 1 IC₅₀ measured in vesicular transport assay using MRP4-overexpressing cells |
Why This Matters
Procurement decisions for SAR libraries must account for core scaffold identity, as the thiadiazole‑amine and triazole‑thione isomers are not functionally interchangeable despite sharing a common benzothiazole‑sulfanylmethyl substituent.
- [1] PubChem Compound Summary. [5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
